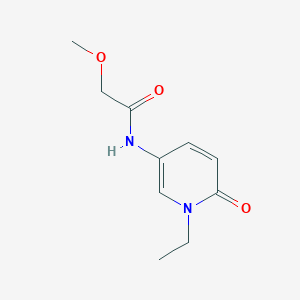
N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide, also known as EOPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EOPA belongs to the class of pyridine derivatives and has been studied extensively for its ability to bind to specific receptors in the brain and modulate their activity. In
作用机制
N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide acts as a positive allosteric modulator of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory. The binding of N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide to the NMDA receptor enhances its activity and promotes the release of neurotransmitters such as glutamate and dopamine. N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide also acts as a partial agonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects:
N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide has been shown to increase the release of neurotransmitters such as glutamate and dopamine, which are involved in synaptic plasticity and learning and memory.
实验室实验的优点和局限性
One of the advantages of using N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide in lab experiments is its specificity for the NMDA receptor and the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of modulating these receptors without affecting other neurotransmitter systems. However, one of the limitations of using N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of animals used in experiments.
未来方向
There are several future directions for research on N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide. One area of interest is the potential use of N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide in the treatment of schizophrenia, which is characterized by abnormalities in NMDA receptor function. Another area of interest is the development of more potent and selective modulators of the NMDA receptor and the α7 nicotinic acetylcholine receptor. Additionally, the use of N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide in combination with other drugs or therapies may enhance its therapeutic potential in various neurological and psychiatric disorders.
合成方法
The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide involves the reaction between 2-methoxyacetamide and 3-acetyl-1-ethyl-6-hydroxy-pyridine. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
科学研究应用
N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of specific receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
属性
IUPAC Name |
N-(1-ethyl-6-oxopyridin-3-yl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-12-6-8(4-5-10(12)14)11-9(13)7-15-2/h4-6H,3,7H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGPUIKBJPAAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea](/img/structure/B7529864.png)


![1-[(4-Bromothiophen-2-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529898.png)

![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)

![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)